molecular formula C20H21ClN2O2 B11696745 7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 330676-04-5

7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11696745
CAS No.: 330676-04-5
M. Wt: 356.8 g/mol
InChI Key: BLDPMXSDLCVFOA-UHFFFAOYSA-N
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Description

7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties. This particular compound is characterized by its unique chemical structure, which includes a chloro group, a pentanoyl group, and a phenyl group attached to a dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Pentanoyl Group: The pentanoyl group can be added through an acylation reaction using pentanoyl chloride in the presence of a base like pyridine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pentanoyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. This can be achieved using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or thiourea in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and nervous system, which is characteristic of benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione: Similar structure but contains a thione group instead of a ketone.

    7-chloro-5-(2-chloro-phenyl)-1-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-ylidene: Contains a chloro-phenyl group and a methyl group.

Uniqueness

The uniqueness of 7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its pentanoyl group, in particular, may contribute to unique interactions with biological targets compared to other benzodiazepine derivatives.

Properties

CAS No.

330676-04-5

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

7-chloro-4-pentanoyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C20H21ClN2O2/c1-2-3-9-19(25)23-13-18(24)22-17-11-10-15(21)12-16(17)20(23)14-7-5-4-6-8-14/h4-8,10-12,20H,2-3,9,13H2,1H3,(H,22,24)

InChI Key

BLDPMXSDLCVFOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Cl

Origin of Product

United States

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